molecular formula C9H9BrCl2O B8031180 1-Bromo-2,3-dichloro-4-propoxybenzene

1-Bromo-2,3-dichloro-4-propoxybenzene

Cat. No.: B8031180
M. Wt: 283.97 g/mol
InChI Key: ZCMGGFHZNYNQRD-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-4-propoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (positions 2 and 3), and a propoxy group (position 4). This combination of electron-withdrawing halogens and an electron-donating alkoxy group creates unique electronic and steric properties. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and stability.

Properties

IUPAC Name

1-bromo-2,3-dichloro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMGGFHZNYNQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3-dichloro-4-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound typically involves the bromination and chlorination of propoxybenzene derivatives under controlled conditions. The reaction conditions include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3-dichloro-4-propoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield hydroxyl-substituted derivatives.

    Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl groups.

Scientific Research Applications

1-Bromo-2,3-dichloro-4-propoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-4-propoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it reactive towards nucleophiles, allowing it to participate in various chemical transformations. The propoxy group can influence the compound’s reactivity and solubility, affecting its interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Substitutions

The compound can be compared to structurally related brominated benzene derivatives with varying halogen types, positions, and alkoxy chain lengths. Key analogs include:

1-Bromo-2,3-difluoro-4-methoxybenzene
  • Substituents : Bromine (position 1), fluorine (positions 2 and 3), methoxy (position 4).
  • Key Differences : Fluorine substituents (smaller atomic size, higher electronegativity) vs. chlorine in the target compound. Methoxy (shorter alkoxy chain) vs. propoxy.
  • Implications : Fluorine’s stronger electron-withdrawing effect may reduce ring reactivity compared to chlorine. Methoxy’s smaller size likely enhances solubility in polar solvents relative to propoxy .
1-Bromo-4-ethoxy-2,3-difluorobenzene
  • Substituents : Ethoxy group (position 4), fluorine (positions 2 and 3).
  • Key Differences : Ethoxy (intermediate chain length) vs. propoxy. Fluorine vs. chlorine.
1-Bromo-2,3-difluorobenzene
  • Substituents : Bromine (position 1), fluorine (positions 2 and 3).
  • Physical Properties : Boiling point = 234°C, density = 1.724 g/cm³ .
  • Key Differences : Absence of alkoxy group and chlorine substituents.
  • Implications : The propoxy group in the target compound likely increases molecular weight and boiling point compared to this analog.

Data Table: Comparative Properties

Compound Name Substituents Boiling Point (°C) Density (g/cm³) Similarity to Target<sup>†</sup> CAS RN
1-Bromo-2,3-dichloro-4-propoxybenzene 1-Br, 2,3-Cl, 4-OPr N/A N/A - Not available
1-Bromo-2,3-difluoro-4-methoxybenzene 1-Br, 2,3-F, 4-OMe N/A N/A 0.91 121219-03-2
1-Bromo-4-ethoxy-2,3-difluorobenzene 1-Br, 2,3-F, 4-OEt N/A N/A 0.88 2040-89-3
1-Bromo-2,3-difluorobenzene 1-Br, 2,3-F 234 1.724 N/A 38573-88-5

<sup>†</sup>Similarity scores based on structural overlap (e.g., substituent type, position) .

Key Research Findings

Substituent Effects on Reactivity :

  • Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance steric hindrance and alter regioselectivity in electrophilic substitution reactions.
  • Propoxy’s longer chain increases hydrophobic interactions, making the compound less water-soluble than methoxy or ethoxy analogs .

Stability Considerations :

  • Bromine and chlorine substituents are more stable than iodine analogs (e.g., iodocyclopropenes, which are highly unstable ). This suggests the target compound is suitable for synthetic applications requiring moderate stability.

Synthetic Challenges :

  • Introducing multiple halogens (Br, Cl) and a bulky propoxy group may require sequential functionalization to avoid side reactions.

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